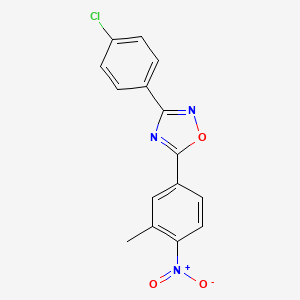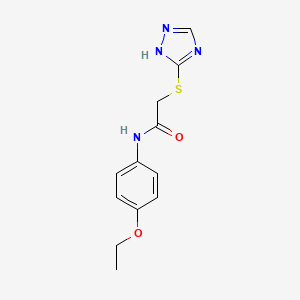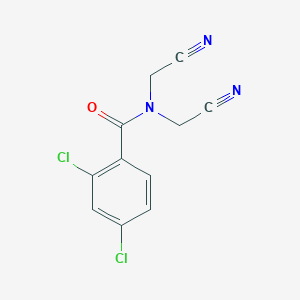
3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a 4-chlorophenyl group and a 3-methyl-4-nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 3-methyl-4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorophenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro and methyl groups, which may affect its chemical reactivity and biological activity.
3-(4-methylphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a chlorophenyl group, which can influence its properties.
The unique combination of the 4-chlorophenyl and 3-methyl-4-nitrophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-8-11(4-7-13(9)19(20)21)15-17-14(18-22-15)10-2-5-12(16)6-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXURIYRSUMWHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5607848.png)
![2-methyl-8-[2-(4-methylbenzyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5607851.png)

![2-(methylthio)-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5607863.png)
![methyl 3-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}azepane-1-carboxylate](/img/structure/B5607864.png)

![4-amino-N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5607878.png)
![9-[2-(4-morpholinyl)-2-oxoethyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5607888.png)
![6-methoxy-N-[(5-methoxy-1H-indol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5607911.png)
![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5607914.png)
![4-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-2-propyl-1,3-thiazole](/img/structure/B5607916.png)
![(E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5607921.png)
![8-fluoro-N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5607925.png)

